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Compound of Interest

Compound Name: 1-Propylcyclopentanol

Cat. No.: B158262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Propylcyclopentanol, a tertiary alcohol with applications in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The key spectroscopic data for 1-Propylcyclopentanol are summarized in the tables below,

offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-Propylcyclopentanol exhibits

characteristic signals corresponding to the different proton environments in the molecule. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

-OH ~1.35 Singlet 1H

Cyclopentane (-CH₂-) ~1.60-1.75 Multiplet 8H

Propyl (-CH₂-) ~1.45-1.55 Multiplet 4H

Propyl (-CH₃) ~0.95 Triplet 3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon

skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C-OH (quaternary) ~82.5

Propyl (-CH₂-) ~45.5

Cyclopentane (-CH₂-) ~38.0

Cyclopentane (-CH₂-) ~24.0

Propyl (-CH₂-) ~17.5

Propyl (-CH₃) ~15.0

Infrared (IR) Spectroscopy
The IR spectrum of 1-Propylcyclopentanol shows characteristic absorption bands

corresponding to the vibrational frequencies of its functional groups.[1]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 (broad) O-H Stretching (alcohol)

~2950 C-H Stretching (alkane)

~1450 C-H Bending (alkane)

~1150 C-O Stretching (tertiary alcohol)
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Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Propylcyclopentanol provides information about

its molecular weight and fragmentation pattern.[2][3]

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment

128 Low [M]⁺ (Molecular Ion)

110 Moderate [M - H₂O]⁺

99 High [M - C₂H₅]⁺

85 High [M - C₃H₇]⁺

67 High [C₅H₇]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Approximately 10-20 mg of 1-Propylcyclopentanol is dissolved in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4]

[5]

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz

or higher).

¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled carbon pulse program is typically used to obtain a

spectrum with singlets for each unique carbon. A larger number of scans is required
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compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width usually

covers 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: As 1-Propylcyclopentanol is a liquid, a small drop is placed directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform

Infrared (FTIR) spectrometer.[6][7][8][9][10]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or

zinc selenide crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

Then, the sample is applied, and the sample spectrum is recorded. Typically, 16-32 scans

are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Electron Ionization)
Sample Introduction: For a volatile liquid like 1-Propylcyclopentanol, a small amount of the

sample is injected into the gas chromatograph (GC) inlet of a GC-MS system, which then

introduces the vaporized sample into the mass spectrometer.[11][12][13][14]

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The abundance of each ion at a specific m/z is measured by a detector,

generating the mass spectrum.

Visualizations
The following diagrams illustrate the structure of 1-Propylcyclopentanol and a general

workflow for its spectroscopic analysis.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of 1-
Propylcyclopentanol.

Caption: The chemical structure of 1-Propylcyclopentanol with annotations of key

spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b158262#spectroscopic-data-of-1-
propylcyclopentanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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